Boc-C1-PEG3-C4-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-C1-PEG3-C4-OH 是一种PROTAC 连接体 ,属于烷基/醚 类。PROTACs(PROteolysis TAgeting Chimeras)是一种创新分子,旨在选择性地降解细胞内特定目标蛋白。它们由连接体连接的两种不同配体组成:一种配体与 E3 泛素连接酶结合,而另一种配体与目标蛋白结合。 通过利用细胞内的泛素-蛋白酶体系统,PROTACs 触发目标蛋白的降解 .

作用机制

Target of Action

Boc-C1-PEG3-C4-OH is a type of PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound, like other PROTACs, involves the selective degradation of target proteins . The molecule binds to the target protein and the E3 ubiquitin ligase simultaneously . This trimeric complex then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, this compound can selectively degrade target proteins, potentially altering various downstream cellular processes depending on the specific target protein .

Pharmacokinetics

It’s worth noting that the solubility of this compound in dmso is 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific target protein. For instance, if the target protein plays a crucial role in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of this compound, like other PROTACs, occurs within the intracellular environment . Various factors within this environment could potentially influence the action, efficacy, and stability of this compound. These factors could include the presence of the target protein and E3 ubiquitin ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system .

生化分析

Biochemical Properties

Boc-C1-PEG3-C4-OH, as a PROTAC linker, plays a crucial role in biochemical reactions. It interacts with target proteins and E3 ubiquitin ligases . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. It enables the simultaneous binding of a target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

准备方法

合成路线和反应条件: Boc-C1-PEG3-C4-OH 的合成路线涉及将聚乙二醇 (PEG) 链连接到 C4 烷基。文献中没有 readily available 的有关该合成中使用的具体反应条件和试剂的信息。 定制合成实验室通常采用标准有机化学技术(如保护-去保护策略和醚键形成)来创建这种化合物。

工业生产方法: 不幸的是,有关 this compound 的大规模工业生产方法的信息仍然很少。它的主要用途在于研究和开发,而不是商业生产。

化学反应分析

反应类型: 由于其连接体功能,Boc-C1-PEG3-C4-OH 可能参与各种化学反应。常见的反应包括醚裂解、酰胺化和酯化。

试剂和条件:醚裂解: 使用三氟乙酸 (TFA) 或无水溶剂中的盐酸 (HCl) 可以去除 Boc (叔丁氧羰基) 保护基。

酰胺化: 为了形成酰胺键,this compound 在偶联剂(如 DCC 或 EDC)的存在下与羧酸(如乙酸)或酰氯(如乙酰氯)反应。

酯化: this compound 可以使用酸催化剂(如硫酸)与羧酸(如乙酸)发生酯化反应。

主要产物: 这些反应产生的主要产物包括 Boc-C1-PEG3-C4-NH2(酰胺化后)和 Boc-C1-PEG3-C4-OAc(酯化后)。

科学研究应用

Boc-C1-PEG3-C4-OH 在各种科学领域都有应用:

化学: 作为一种通用的连接体,它有助于设计用于靶向蛋白降解的 PROTACs。

生物学: 研究人员用它来研究蛋白-蛋白相互作用和细胞过程。

医学: PROTACs 有望通过选择性消除与疾病相关的蛋白质来开发新的疗法。

工业: 虽然在工业上没有广泛使用,但它对药物发现和个性化医疗的潜在影响是巨大的。

5. 作用机理

This compound 的作用机理涉及将 E3 泛素连接酶招募到目标蛋白。这导致泛素化和随后的蛋白酶体降解。具体分子靶标和途径因 PROTAC 设计而异。

相似化合物的比较

属性

IUPAC Name |

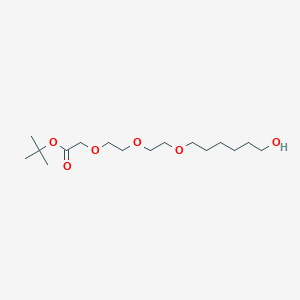

tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJQECXXHSDFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。